1,14-Tetradecanedioic-D24 acid
Overview
Description
1,14-Tetradecanedioic-D24 acid is a deuterium-labeled version of tetradecanedioic acid, a long-chain dicarboxylic acid with a 14-carbon backbone. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The deuterium labeling makes it particularly useful in various research applications, including metabolic studies and drug development .
Preparation Methods
The synthesis of 1,14-Tetradecanedioic-D24 acid typically involves the deuteration of tetradecanedioic acid. This process can be achieved through several methods:
Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), to replace hydrogen atoms with deuterium.
Chemical Exchange: This method uses deuterated reagents, such as deuterated water (D2O) or deuterated solvents, to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production: Large-scale production of deuterated compounds often involves the use of specialized reactors and controlled conditions to ensure high purity and yield
Chemical Reactions Analysis
1,14-Tetradecanedioic-D24 acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the dicarboxylic acid to its corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form acyl chlorides or bromides
Scientific Research Applications
1,14-Tetradecanedioic-D24 acid has a wide range of applications in scientific research:
Metabolic Studies: The deuterium labeling allows for the tracking of metabolic pathways and the study of metabolic disorders.
Drug Development: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Biomarker Discovery: The compound can act as a biomarker for organic anion-transporting polypeptide-mediated interactions, aiding in the identification of potential drug-drug interactions.
Industrial Applications: It is used in the synthesis of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,14-Tetradecanedioic-D24 acid involves its interaction with various molecular targets and pathways:
Metabolic Pathways: The compound is metabolized through beta-oxidation, a process that breaks down fatty acids to produce energy.
Enzyme Interaction: It interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, influencing their activity and function
Comparison with Similar Compounds
1,14-Tetradecanedioic-D24 acid can be compared with other similar dicarboxylic acids:
1,12-Dodecanedioic Acid: This compound has a shorter carbon chain and different physical and chemical properties.
1,16-Hexadecanedioic Acid: With a longer carbon chain, this compound exhibits different reactivity and applications.
Hexadecanedioic-D28 Acid: Another deuterium-labeled dicarboxylic acid, used in similar research applications but with different molecular weight and properties
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCYKULIHKCEB-JFPVQUMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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